1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1490683-39-0
VCID: VC3066656
InChI: InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
SMILES: C1C(CN1CC2=CC=C(O2)Br)N
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

CAS No.: 1490683-39-0

Cat. No.: VC3066656

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine - 1490683-39-0

Specification

CAS No. 1490683-39-0
Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
Standard InChI InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
Standard InChI Key CMQVHAHGXRDGGO-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC=C(O2)Br)N
Canonical SMILES C1C(CN1CC2=CC=C(O2)Br)N

Introduction

Chemical Identity and Properties

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is identified by its CAS number 1490683-39-0 and presents a distinctive molecular architecture that combines multiple functional groups . The compound incorporates a brominated furan ring connected to an azetidine ring system through a methylene bridge, with an amine substituent at the 3-position of the azetidine.

Basic Chemical Information

The fundamental chemical characteristics of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine are summarized in the following table:

ParameterValue
CAS Number1490683-39-0
Molecular FormulaC₈H₁₁BrN₂O
Molecular Weight231.09 g/mol
IUPAC Name1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine

The compound contains eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in its molecular formula C₈H₁₁BrN₂O . This composition contributes to its moderate molecular weight of 231.09 g/mol, which is typical for small molecule drug candidates and chemical building blocks used in pharmaceutical research.

Structural Identifiers

For computational and database purposes, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is represented through various standardized structural notations:

Identifier TypeNotation
Standard InChIInChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
Standard InChIKeyCMQVHAHGXRDGGO-UHFFFAOYSA-N
SMILESC1C(CN1CC2=CC=C(O2)Br)N

These identifiers are crucial for unambiguous representation of the compound in chemical databases and literature, facilitating accurate information retrieval and structural comparisons. The Standard InChI (International Chemical Identifier) provides a comprehensive textual description of the molecular structure, while the InChIKey serves as a condensed, fixed-length equivalent used for more efficient web searches and database indexing.

Structural Analysis and Features

The molecular structure of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine comprises several key structural elements that contribute to its potential chemical and biological behavior.

Core Structural Components

  • A 5-bromofuran ring: This heterocyclic five-membered ring contains an oxygen atom and a bromine substituent at the 5-position. The bromine atom creates an electronegative region and provides a potential site for modification in structure-activity relationship studies.

  • An azetidine ring: This four-membered nitrogen-containing heterocycle is functionalized with an amine group at the 3-position. The strained ring system of azetidine contributes unique conformational properties to the molecule.

  • A methylene bridge: This single carbon linker connects the furan and azetidine rings, providing conformational flexibility between the two ring systems.

The combination of these structural elements creates a molecule with distinct spatial arrangement and electronic distribution, potentially enabling specific interactions with biological targets.

Synthesis and Chemical Reactions

The preparation of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine typically involves reactions between appropriate furan derivatives and azetidine precursors under controlled conditions.

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